molecular formula C18H14O4 B3159897 4-Phenylethynylphthalic dimethyl ester CAS No. 865354-04-7

4-Phenylethynylphthalic dimethyl ester

Cat. No.: B3159897
CAS No.: 865354-04-7
M. Wt: 294.3 g/mol
InChI Key: UIQDAPDTHCOARC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phthalate (B1215562) Ester Chemistry Relevant to 4-Phenylethynylphthalic Dimethyl Ester

The chemistry of phthalate esters dates back to the 1920s, when they were first introduced as plasticizers. wikipedia.orgisotope.com They quickly gained prominence, particularly with the commercial availability of polyvinyl chloride (PVC) in 1931, replacing earlier, more volatile and odorous plasticizers like camphor. wikipedia.org The primary function of these early phthalates, such as di(2-ethylhexyl) phthalate (DEHP), was to be physically mixed with polymers to increase their flexibility, durability, and transparency. wikipedia.orgisotope.com This was achieved through an esterification reaction between phthalic anhydride (B1165640) and various alcohols. polynt.comnih.gov

The evolution of polymer science demanded materials with enhanced properties, particularly thermal and oxidative stability for use in extreme environments. This need spurred the development of more complex, functionalized phthalate derivatives. Unlike their predecessors used for physical blending, these new compounds were designed to be chemically incorporated into polymer structures. This compound represents this evolution, where the phthalate structure is no longer just a passive plasticizer but an active building block. Its design incorporates a reactive group (phenylethynyl) intended for covalent bonding and cross-linking, a significant departure from the historical use of simple phthalate esters.

Structural Classification and Precise Nomenclature within Substituted Phthalic Esters

Phthalate esters, in general, are a class of compounds defined as dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid. nih.gov Their basic structure consists of a planar aromatic benzene (B151609) ring with two ester groups attached to adjacent carbon atoms (the "ortho" position). The properties of a simple phthalate ester are largely determined by the nature of the alcohol-derived side chains (the "R" groups). nih.gov

This compound falls into a more specific category of substituted phthalic esters . In this subclass, the benzene ring itself is chemically modified with additional functional groups. The precise nomenclature of the compound can be deconstructed as follows:

Phthalic: This root name indicates the core structure is derived from phthalic acid (1,2-benzenedicarboxylic acid).

dimethyl ester: This specifies that the two carboxylic acid groups of the phthalate core have been esterified with methanol (B129727), resulting in two methyl ester (-COOCH₃) groups.

4-Phenylethynyl: This denotes a specific substituent attached to the 4-position of the benzene ring. The group consists of a phenyl ring connected to the phthalate core via an acetylene (B1199291) (ethynyl) triple bond (-C≡C-Ph).

Therefore, the compound is a phthalic acid dimethyl ester with a phenylethynyl substituent at the fourth carbon atom of the aromatic ring.

Significance of this compound as a Building Block in Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry is its role as a direct and crucial precursor for the synthesis of 4-Phenylethynylphthalic anhydride (PEPA) . chemicalbook.comchemicalbook.comresearchgate.net While the dimethyl ester is a stable intermediate, it is the anhydride form, PEPA, that is widely employed as a reactive end-capping agent in the production of high-performance polyimides. researchgate.netcymerchemicals.com

The synthesis of PEPA from this compound is a well-documented, two-step process. This conversion is a critical research finding that underpins the utility of the dimethyl ester. chemicalbook.com

The process involves:

Hydrolysis: The dimethyl ester is treated with a base, such as sodium hydroxide (B78521), in a solvent mixture to hydrolyze the two methyl ester groups back into carboxylic acids, forming 4-phenylethynylphthalic acid. chemicalbook.com

Dehydration (Cyclization): The resulting diacid is then heated with a dehydrating agent, like acetic anhydride, to remove a molecule of water and form the stable five-membered ring of the phthalic anhydride functional group. chemicalbook.com

A summary of the synthesis steps and conditions is presented in the table below.

StepReactantsReagents & ConditionsProductYield
1: Hydrolysis 4-phenyl ethynyl (B1212043) dimethyl phthalateSodium hydroxide, Water/Methanol, 60°C for 3 hours4-phenyl ethynyl phthalic acidIntermediate
2: Dehydration 4-phenyl ethynyl phthalic acidAcetic anhydride, Reflux with heating for 4 hours4-phenyl ethynyl phthalic anhydride94% (based on dimethyl ester) chemicalbook.com

This efficient conversion makes this compound an indispensable starting material for producing PEPA, a key component in the formulation of advanced thermosetting polyimides. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-(2-phenylethynyl)benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-11-10-14(12-16(15)18(20)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQDAPDTHCOARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334082
Record name Dimethyl 4-(phenylethynyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865354-04-7
Record name Dimethyl 4-(phenylethynyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Phenylethynylphthalic Dimethyl Ester

Catalytic Strategies for the Installation of the Phenylethynyl Moiety

The introduction of the phenylethynyl moiety onto the phthalate (B1215562) core is most effectively achieved through cross-coupling reactions. These methods offer high efficiency and selectivity, with palladium-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is extensively utilized for the synthesis of 4-phenylethynylphthalic dimethyl ester.

The archetypal synthesis of this compound involves the Sonogashira coupling of dimethyl 4-bromophthalate with phenylacetylene (B144264). researchgate.net The optimization of this protocol is crucial for achieving high yields and purity. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

A general representation of this reaction is the coupling of a terminal alkyne with an aryl halide, which can be performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that mitigate these stringent requirements. organic-chemistry.org

In a related synthesis, 4-phenylethynylphthalic anhydride (B1165640) is prepared from this compound. chemicalbook.com This is achieved by suspending the dimethyl ester in a water-methanol mixture and adding an aqueous solution of sodium hydroxide (B78521). chemicalbook.com The mixture is stirred at 60°C for three hours, and after cooling, activated carbon is added and subsequently filtered off. chemicalbook.com The resulting filtrate containing 4-phenylethynylphthalic acid is then treated with acetic anhydride and refluxed to yield the anhydride. chemicalbook.com

The choice of ligand coordinated to the palladium center plays a pivotal role in the efficiency of the Sonogashira coupling. Phosphine (B1218219) ligands are commonly employed, and their steric and electronic properties significantly influence the reaction outcome. researchgate.net For sterically undemanding alkynes like phenylacetylene, catalysts such as Pd/P-t-Bu₃ or Pd/t-Bu₂PCy are often ideal. nih.gov The conversion-time data from various Sonogashira reactions have shown that the nature of the most active Pd/PR₃ complex is primarily determined by the steric bulk of the acetylene (B1199291). nih.gov

The solvent and base are integral components of the Sonogashira reaction system, influencing catalyst solubility, reaction rate, and side-product formation. Amine bases, such as triethylamine (B128534) and diethylamine, are frequently used and can also serve as the solvent. wikipedia.org The basic medium is necessary to neutralize the hydrogen halide byproduct of the coupling reaction. wikipedia.org Other bases like potassium carbonate or cesium carbonate are also occasionally employed. wikipedia.org

The choice of solvent is critical, with polar aprotic solvents like DMF and THF being common. wikipedia.orgnih.gov However, there is a growing trend towards using greener solvents to minimize environmental impact. nih.gov The development of copper-free Sonogashira reactions has further expanded the range of applicable solvents and bases, often leading to cleaner reaction profiles and simplified purification procedures. nih.govrsc.org In copper-free systems, the reaction often proceeds through two interconnected Pd⁰/Pd²⁺ catalytic cycles. wikipedia.org

While palladium remains the dominant metal for Sonogashira-type couplings, research into more abundant and cost-effective transition metals has gained traction.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been investigated for cross-coupling reactions. For instance, polymer-bound substituted bromophenols readily undergo Ni(0)-catalyzed cross-coupling with Grignard reagents. nih.gov Mechanistic studies on photochemical nickel-catalyzed cross-couplings have been enabled by energy transfer, suggesting alternative activation pathways. nih.gov

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts, sometimes in dual-catalytic systems with nickel, have shown promise in cross-electrophile coupling reactions. nih.gov Electrochemical methods employing cobalt catalysts have been developed for the cross-coupling of aryl halides with various partners. capes.gov.brcapes.gov.br

Sonogashira Coupling Protocol Optimization for this compound (e.g., using 4-bromophthalic dimethyl ester and phenylacetylene)

Non-Metallic or Organocatalytic Approaches for the Ethynylation of Phthalate Esters

The development of metal-free or organocatalytic methods for C-C bond formation is a burgeoning area of research, driven by the desire to avoid the cost and potential toxicity of transition metals. While specific examples for the direct synthesis of this compound are not yet widely reported, the broader field of organocatalytic cross-coupling is advancing. For instance, one-pot syntheses of diarylalkynes have been achieved using palladium-catalyzed Sonogashira reactions followed by decarboxylative coupling, which points towards the potential for developing related organocatalytic one-pot procedures. organic-chemistry.orgnih.gov

Mechanistic Insights into the Formation of this compound

Understanding the mechanism of formation is key to optimizing the synthesis of this compound, enhancing yield, and minimizing impurities. The reaction is a palladium- and copper-cocatalyzed process that proceeds through two interconnected catalytic cycles. libretexts.orggold-chemistry.org

The primary reaction pathway for the synthesis of this compound is the Sonogashira coupling of a halogenated phthalic ester precursor with phenylacetylene. The most common precursor is dimethyl 4-iodophthalate, due to the high reactivity of the carbon-iodine bond. wikipedia.orgnrochemistry.com The reactivity of the sp²-hybridized carbon-halogen bond follows the general trend: I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com

The reaction mechanism is understood to involve two catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnrochemistry.com

The Palladium Cycle :

Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst to the aryl halide (dimethyl 4-iodophthalate). This step forms a square planar Pd(II) complex, activating the precursor. nrochemistry.com

Transmetalation : The phenylethynyl group, activated by the copper catalyst, is transferred from copper to the palladium(II) complex. This step forms a new palladium complex containing both the phthalic ester and phenylethynyl ligands. nrochemistry.com

Reductive Elimination : The final C-C bond is formed as the desired product, this compound, is eliminated from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

The Copper Cycle :

π-Alkyne Complex Formation : The copper(I) cocatalyst reacts with phenylacetylene to form a copper-alkyne π-complex.

Deprotonation : In the presence of an amine base (e.g., triethylamine, diisopropylamine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. gold-chemistry.orgnrochemistry.com This species is crucial for the transmetalation step in the palladium cycle.

A general representation of the catalyst systems employed in Sonogashira couplings is provided below.

Catalyst ComponentExampleRole in Reaction
Palladium CatalystPdCl₂(PPh₃)₂Primary catalyst for C-C bond formation
Copper (I) Co-catalystCopper(I) Iodide (CuI)Activates the terminal alkyne
BaseTriethylamine (Et₃N)Deprotonates the alkyne; neutralizes HX byproduct
SolventTetrahydrofuran (THF)Reaction medium

Specific quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively available in the published literature. However, general principles of the Sonogashira reaction allow for a qualitative understanding of the factors governing the reaction rate and equilibrium.

Nature of the Halide : The rate of the oxidative addition step, often the rate-determining step, is highly dependent on the halogen of the phthalic ester precursor. libretexts.orgresearchgate.net The bond dissociation energy decreases from C-Cl to C-I, leading to a reactivity order of I > Br > Cl, meaning dimethyl 4-iodophthalate will react faster than its bromo or chloro analogues. wikipedia.org

Catalyst and Ligands : The choice of phosphine ligands on the palladium catalyst can significantly impact reaction rates. Electron-rich and sterically bulky ligands can increase the rate of oxidative addition. libretexts.org However, with very bulky ligands, ligand dissociation can become the rate-determining step. researchgate.net

Temperature : While many Sonogashira reactions can proceed at room temperature, synthesis involving less reactive halides (like chlorides) or sterically hindered substrates may require higher temperatures to achieve a reasonable reaction rate. gold-chemistry.orgnrochemistry.com

Sustainable Synthesis and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the production of this compound, this involves using safer solvents, minimizing waste, and maximizing atom efficiency.

A significant advancement in the sustainable synthesis of compounds via Sonogashira coupling is the move away from volatile and often toxic organic solvents like THF or DMF. nih.gov

Aqueous Media : The Sonogashira reaction can be effectively carried out in water, which is a safe, non-toxic, and economical solvent. bohrium.comresearchgate.net These reactions often utilize water-soluble palladium catalysts or are performed in the presence of surfactants, which create micelles that act as microreactors, facilitating the reaction between hydrophobic substrates. bohrium.comresearchgate.net Plant-based natural saponins (B1172615) have been successfully used as biodegradable surfactants for this purpose. bohrium.comresearchgate.net Copper-free Sonogashira reactions in water have also been developed, further enhancing the green credentials of the process by eliminating the use of a toxic co-catalyst. bohrium.comrsc.org

Solvent Mixtures : Mixtures of water and a bio-derived solvent, such as poly(ethylene glycol) (PEG), have been shown to be highly effective and recyclable systems for Sonogashira reactions.

The table below summarizes green solvent systems for Sonogashira couplings.

Solvent SystemCatalyst SystemConditionsBenefit
WaterSaponin-based micellar catalysis, Pd-catalystAmbient TemperatureAvoids organic solvents, biodegradable surfactant. bohrium.comresearchgate.net
Water / IsopropanolWater-soluble Pd complex, K₂CO₃ base90 °CEfficient copper-free protocol. rsc.org
Water / PEG-2000PdCl₂(PPh₃)₂, Et₃N base25 °C, 1 atm CORecyclable catalyst system, mild conditions.

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of material from the reactants into the final product.

Minimizing Homocoupling : A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (in this case, phenylacetylene) to form 1,4-diphenylbuta-1,3-diyne. This reaction, known as Glaser coupling, reduces the yield of the desired product and complicates purification. gold-chemistry.org It is often promoted by the presence of oxygen and can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon). gold-chemistry.org

Chemical Transformations and Derivatizations of 4 Phenylethynylphthalic Dimethyl Ester

Ester Hydrolysis and 4-Phenylethynylphthalic Acid Intermediate Formation

The conversion of 4-phenylethynylphthalic dimethyl ester to its corresponding dicarboxylic acid is a fundamental step in the synthesis of its more reactive derivatives. This transformation is typically achieved through ester hydrolysis, a reaction whose outcome can be precisely controlled by the chosen conditions.

The hydrolysis of esters is a well-established reaction in organic chemistry, commonly proceeding via base-promoted or acid-catalyzed pathways. libretexts.orgmdpi.com In the case of symmetric diesters like this compound, achieving selective monohydrolysis to yield a monoester can be challenging, often resulting in complex mixtures of the starting diester, the desired monoester, and the fully hydrolyzed diacid. mdpi.com

Base-promoted hydrolysis, or saponification, is typically conducted with a base such as sodium hydroxide (B78521) in an aqueous alcohol solution. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.org For the complete hydrolysis of both methyl ester groups in this compound, a stoichiometric excess of the base is employed. The reaction temperature and solvent system are critical parameters. For instance, heating the dimethyl ester in a mixed medium of methanol (B129727) and water with an aqueous solution of sodium hydroxide effectively drives the reaction to completion, yielding the disodium (B8443419) salt of 4-phenylethynylphthalic acid. chemicalbook.comchemicalbook.com

The selective hydrolysis of only one ester group requires more nuanced conditions. Factors that can be manipulated to favor monoester formation include using a limited amount of base, lower reaction temperatures, and leveraging phase-transfer catalysts, which can create a specific environment to facilitate the first hydrolysis step while disfavoring the second. nih.gov For example, studies on similar symmetric diesters have shown that using a combination of a quaternary ammonium (B1175870) salt catalyst with a precise molar ratio of sodium hydroxide in a mixed water-organic solvent system can achieve remarkable selectivity for monohydrolysis. nih.gov

The most direct pathway to 4-phenylethynylphthalic acid begins with the complete hydrolysis of this compound. A documented procedure involves suspending the dimethyl ester in a mixture of water and methanol, followed by the addition of a 25% by mass aqueous solution of sodium hydroxide. chemicalbook.comchemicalbook.com The reaction mixture is heated to 60°C for several hours to ensure the complete conversion of both ester groups. chemicalbook.comchemicalbook.com Following the reaction, the mixture is cooled, and subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate intermediates to precipitate the final 4-phenylethynylphthalic acid. chemicalbook.comchemicalbook.com

An alternative synthetic route bypasses the ester intermediate altogether, starting from different materials. One such method involves a palladium-catalyzed Sonogashira coupling reaction between a halogenated phthalic acid derivative and phenylacetylene (B144264). google.com For example, 4-chloro-o-phthalic acid can be reacted with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534) to directly form 4-phenylethynylphthalic acid. google.com This approach offers the advantage of building the carbon skeleton and the desired carboxylic acid functionalities in a single key step.

Table 1: Synthesis of 4-Phenylethynylphthalic Acid via Hydrolysis
Starting MaterialReagentsConditionsProductReference
This compound1. Sodium hydroxide (25% aq.) 2. Hydrochloric acid1. Water/methanol, 60°C, 3 hours 2. Room temperature4-Phenylethynylphthalic acid chemicalbook.com, chemicalbook.com

Cyclodehydration to 4-Phenylethynylphthalic Anhydride (B1165640) (PEPA)

4-Phenylethynylphthalic anhydride (PEPA) is a highly valuable monomer used as a reactive end-capper in the production of thermosetting polyimides. researchgate.netcymerchemicals.com It is synthesized from its corresponding dicarboxylic acid through an intramolecular cyclodehydration reaction.

The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular nucleophilic acyl substitution reaction. chemistrysteps.com For dicarboxylic acids that can form stable five- or six-membered rings, such as phthalic acid derivatives, this process is often highly efficient. coconote.app The mechanism involves the hydroxyl group of one carboxylic acid moiety acting as a nucleophile, attacking the electrophilic carbonyl carbon of the second carboxylic acid group on the same molecule. coconote.app This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of water, resulting in the formation of the cyclic anhydride ring. coconote.applibretexts.org

This dehydration can be achieved by simply heating the dicarboxylic acid, particularly for substrates like phthalic acid itself. coconote.app However, to achieve higher yields and proceed under milder conditions, a chemical dehydrating agent is commonly used. byjus.com Acetic anhydride is a frequently employed reagent for this purpose. coconote.app It can activate one of the carboxyl groups, making it a better leaving group and facilitating the intramolecular ring closure.

The conversion of 4-phenylethynylphthalic acid to PEPA is efficiently accomplished using a chemical dehydrating agent. The most common and effective reagent for this transformation is acetic anhydride. chemicalbook.comchemicalbook.comgoogle.com In a typical procedure, 4-phenylethynylphthalic acid is treated with acetic anhydride, and the resulting mixture is heated to reflux for several hours. chemicalbook.comchemicalbook.com During this process, the diacid undergoes cyclodehydration to form PEPA, while the acetic anhydride is converted to acetic acid.

After the reaction is complete, the mixture is cooled, causing the less soluble 4-phenylethynylphthalic anhydride to precipitate out of the solution as a crystalline solid. chemicalbook.comchemicalbook.com The product can then be isolated by filtration, washed, and dried. This method has been reported to produce PEPA in high yield, reaching up to 94% based on the initial amount of this compound. chemicalbook.comchemicalbook.com

Table 2: Synthesis of 4-Phenylethynylphthalic Anhydride (PEPA)
Starting MaterialReagentConditionsYieldReference
4-Phenylethynylphthalic acidAcetic anhydrideReflux, 4 hours94% (from dimethyl ester) chemicalbook.com, chemicalbook.com

Selective Functionalization of the Phenylethynyl Moiety

The phenylethynyl group is not merely a passive structural element; its carbon-carbon triple bond is a reactive functional group. This reactivity is central to its primary application in materials science. When PEPA is used as an end-cap for polyimide oligomers, the phenylethynyl group undergoes thermal cross-linking reactions at elevated temperatures (above 350°C). kpi.ua This curing process transforms the thermoplastic oligomers into a robust, insoluble thermoset network, significantly enhancing the material's thermal stability and mechanical properties. kpi.uanih.gov

While the thermal polymerization is the most exploited reaction of the phenylethynyl moiety in this context, the triple bond is, in principle, susceptible to a range of other chemical transformations characteristic of alkynes. These include, but are not limited to, hydrogenation to form a phenylethyl or phenylstyryl linkage, halogenation, and various cycloaddition reactions. For instance, the Diels-Alder reaction of similar alkyne-containing molecules is known. ossila.com However, specific examples of such selective functionalizations being performed on the intact 4-phenylethynylphthalic system are not widely reported in the literature, which has predominantly focused on its role as a polymer curing agent. osi.lv The development of methods for the selective functionalization of the alkyne could open pathways to novel derivatives with tailored electronic or physical properties.

Controlled Hydrogenation and Semihydrogenation Studies

The phenylethynyl group in this compound is susceptible to hydrogenation, which can be controlled to yield either the corresponding alkene or the fully saturated alkyl derivative. The selective reduction to the alkene, known as semihydrogenation, is of particular synthetic value as it can produce either the (Z)- or (E)-isomer depending on the catalyst and reaction conditions employed.

While specific studies on this compound are not extensively documented in publicly available literature, the behavior of internal alkynes is well-established. For the formation of (Z)-alkenes, catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) are traditionally used. Modern methods also employ first-row transition metal catalysts. For instance, iron and cobalt-based catalysts have demonstrated high selectivity for the Z-isomer. nih.gov

Conversely, the synthesis of (E)-alkenes from internal alkynes is typically achieved through dissolving metal reductions (e.g., sodium in liquid ammonia) or via more contemporary catalytic methods. Nickel hydride complexes and heterobimetallic catalysts, such as those containing silver and ruthenium, have been shown to effectively catalyze the semihydrogenation of internal alkynes to (E)-alkenes with high selectivity. acs.orgresearchgate.net In some cases, the initial product is the (Z)-alkene, which then isomerizes in situ to the thermodynamically more stable (E)-isomer. researchgate.net

Complete hydrogenation of the alkyne to an ethyl bridge can be accomplished using standard hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters to control the extent of hydrogenation.

Table 1: Catalytic Systems for Semihydrogenation of Internal Alkynes

Catalyst System Predominant Product Isomer Notes
Lindlar's Catalyst (Z)-alkene Classic method for cis-hydrogenation.
Iron-based catalysts (e.g., [CpFe(μ₃-CO)]₄) (Z)-alkene Utilizes 3d transition metals; can require elevated pressure and temperature. nih.gov
Cobalt nanoparticles (N-doped graphene encapsulated) (Z)-alkene Employs ammonia (B1221849) borane (B79455) as a hydrogen source under milder conditions. nih.gov
Nickel hydride complexes (e.g., (iPr-PSiPInd)NiH) (E)-alkene Effective for diaryl alkynes under mild conditions (1 atm H₂, 25–50 °C). acs.org

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry) with the Alkyne Group

The electron-deficient nature of the alkyne in this compound, due to the presence of the electron-withdrawing ester groups on the phthalate (B1215562) ring, makes it an excellent participant in various cycloaddition reactions.

Diels-Alder Reactions:

In the Diels-Alder reaction, an alkyne can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.comlibretexts.org The reactivity of the dienophile is enhanced by electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org Therefore, this compound is expected to be a competent dienophile. A well-known example that illustrates this reactivity is the reaction of dimethyl acetylenedicarboxylate, a close structural analog of the alkyne moiety in the target compound, with tetraphenylcyclopentadienone. This reaction proceeds to form dimethyl tetraphenylphthalate through a mechanism involving the extrusion of carbon monoxide from the initial adduct. umkc.edu Similarly, this compound could react with various dienes to generate complex polycyclic aromatic structures.

Click Chemistry:

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. wikipedia.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for terminal alkynes, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly effective for internal alkynes like the one in this compound. wikipedia.orgorganic-chemistry.orgnih.gov

The RuAAC reaction typically utilizes ruthenium(II) complexes, such as [Cp*RuCl] compounds, and proceeds via an oxidative coupling mechanism. organic-chemistry.orgnih.gov This reaction is known to be highly regioselective, yielding fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a suitable ruthenium catalyst would be expected to produce a 1,4,5-trisubstituted-1,2,3-triazole derivative. The regioselectivity is influenced by steric and electronic factors of both the alkyne and the azide. organic-chemistry.orgchalmers.se

Table 2: Cycloaddition Reactions of the Alkyne Moiety

Reaction Type Reactant Expected Product Catalyst/Conditions
Diels-Alder Conjugated Diene (e.g., cyclopentadienone) Substituted benzene (B151609) derivative Thermal (e.g., reflux in high-boiling solvent)

Modifications to the Phthalate Ester Core

The dimethyl ester groups and the aromatic ring of the phthalate core offer additional sites for chemical modification.

Transesterification Reactions of this compound

The two methyl ester groups on the phthalate ring can be readily converted to other esters through transesterification. This reaction is typically catalyzed by acids, bases, or organometallic compounds. nih.gov The process involves heating the dimethyl ester with an excess of another alcohol, which drives the equilibrium towards the formation of the new ester and methanol.

Commonly used catalysts for the transesterification of dimethyl phthalates and terephthalates include alkali metal alkoxides (e.g., sodium methoxide), metal acetates (e.g., zinc acetate), and titanium alkoxides (e.g., tetrabutyl titanate). nih.govgoogle.comscispace.com For example, reacting this compound with an excess of ethylene (B1197577) glycol in the presence of a suitable catalyst would yield the corresponding bis(2-hydroxyethyl) ester, a common monomer for polyester (B1180765) synthesis. nih.govnih.gov Similarly, reaction with allyl alcohol can produce the diallyl ester. google.com

Table 3: Catalysts for Transesterification of Dimethyl Phthalates

Catalyst Alcohol Reactant Typical Conditions
Sodium Methoxide Allyl Alcohol Heating after removal of water. google.com
Tetrabutyl Titanate 1,4-Butanediol Heating under nitrogen atmosphere. scispace.com

Functionalization at Other Positions of the Phthalate Ring

Introducing new functional groups to the other available positions on the phthalate ring (C5 and C6) is another avenue for derivatization. This is typically achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the ring—the two meta-disposed ester groups and the phenylethynyl group—will govern the position of the incoming electrophile.

The ester groups are deactivating and meta-directing, which would steer incoming electrophiles away from the C5 and C6 positions. Conversely, the phenylethynyl group is generally considered to be an ortho-, para-directing activator. The interplay between these opposing directing effects makes the prediction of the exact site of substitution complex. However, it is plausible that substitution could occur at the C5 position, which is para to the phenylethynyl group and meta to one of the ester groups.

A more predictable approach to functionalizing these positions is to start with a pre-functionalized phthalic acid derivative. For instance, the synthesis of 4,5-dicyano dimethyl phthalate has been reported starting from 4,5-dibromo dimethyl phthalate, indicating that nucleophilic substitution reactions on a suitably substituted precursor are a viable strategy. researchgate.net This suggests that a 4-phenylethynyl-5-bromo-phthalic dimethyl ester could be a key intermediate for introducing a variety of functional groups at the C5 position.

Applications of 4 Phenylethynylphthalic Dimethyl Ester Derived Intermediates in Polymer and Advanced Materials Science

Precursors for High-Performance Polyimides and Oligomers

PEPA is instrumental in formulating polyimide oligomers that serve as precursors to robust, crosslinked polymer networks. These materials are critical in sectors like aerospace and microelectronics where performance under extreme conditions is paramount. cymerchemicals.commdpi.com

4-Phenylethynylphthalic anhydride (B1165640) (PEPA) is widely utilized as a reactive end-capping agent in the synthesis of polyimide oligomers. cymerchemicals.comresearchgate.netkpi.ua In this role, PEPA is introduced at the ends of the growing polymer chains. The phenylethynyl group (–C≡C–C₆H₅) it carries is a latent reactive moiety. ossila.com During a subsequent thermal curing process, this group undergoes crosslinking reactions, which transforms the relatively low-molecular-weight oligomers (prepolymers) into a durable, high-molecular-weight thermoset network. mdpi.comossila.com This end-capping strategy is crucial for producing polyimides with enhanced thermal and oxidative stability, superior solvent resistance, and improved processability compared to their linear analogues. cymerchemicals.comresearchgate.netresearchgate.net The synthesis of PEPA can be achieved through the hydrolysis of 4-phenylethynylphthalic dimethyl ester followed by dehydration. chemicalbook.com

The use of PEPA as an end-capping agent provides a reliable method for controlling the molecular weight of polyimide oligomers. capes.gov.brtechbriefs.com By precisely adjusting the stoichiometric ratio of the dianhydride and diamine monomers to the PEPA end-capper, the average chain length of the oligomers can be predetermined. mdpi.comresearchgate.netnih.gov This control over the calculated number-average molecular weight (Mₙ) is fundamental to tailoring the final properties of the polymer. researchgate.net Lower molecular weight oligomers generally have better solubility and lower melt viscosities, which are desirable for processing, while higher molecular weights can lead to improved mechanical properties in the cured state. mdpi.comresearchgate.net This molecular weight regulation is a key strategy for balancing processability with the performance characteristics of the final thermoset material. techbriefs.comresearchgate.net

Table 1: Impact of Calculated Molecular Weight (Mₙ) on the Thermal Properties of Cured PEPA-Endcapped Polyimides

This table illustrates how adjusting the calculated molecular weight (Mₙ) of phenylethynyl-terminated imide (PETI) oligomers, controlled by the amount of PEPA end-capper, influences the glass transition temperature (T₉) and 5% weight loss temperature (Tₐ₅%) of the final cured resins.

Oligomer SystemCalculated Mₙ ( g/mol )Cured T₉ (°C)Tₐ₅% (°C)
PETI-5 Analog mdpi.com1250>350 (multiple transitions)570
PETI-5 Analog mdpi.com2500321578
PETI-5 mdpi.com5000270603
WuFPI researchgate.net3000408584
WuFPI researchgate.net5000448555
PI/Nd₂O₃ Hybrid mdpi.comNot Specified-575

The terminal phenylethynyl groups introduced by PEPA are the key to forming a crosslinked thermosetting polymer network. Upon heating to high temperatures, typically between 350°C and 400°C, these ethynyl (B1212043) groups react in a complex process that can include branching, linear chain extension, and cross-linking. kpi.uamdpi.com A significant advantage of this cure chemistry is that it occurs via an addition reaction mechanism, meaning no volatile byproducts are released during the crosslinking process. techbriefs.commdpi.com This allows for the fabrication of void-free, high-integrity composite parts. techbriefs.com The resulting highly crosslinked network structure imparts exceptional thermal stability, high glass transition temperatures (T₉), and robust mechanical properties to the final material, transforming the processable oligomers into intractable, high-performance thermosets. mdpi.commdpi.comrsc.org

Strategies for Enhancing Processability of Polymeric Systems

A major challenge with high-performance polyimides is their difficult processability, often stemming from high melt viscosities and poor solubility. Derivatives of this compound are central to strategies developed to overcome these issues.

The use of PEPA to control oligomer molecular weight is a primary method for modulating melt viscosity. mdpi.comresearchgate.net Lowering the molecular weight of the imide oligomer significantly reduces its viscosity in the molten state, which is a critical factor for manufacturing processes that require resin flow. mdpi.comresearchgate.netmdpi.com For instance, studies on PETI-5 have shown that decreasing the molecular weight from 5000 g/mol to 1250 g/mol can lower the minimum complex melt viscosity from 1000 Pa·s to just 5 Pa·s. mdpi.com Beyond molecular weight control, the chemical structure of the polymer backbone also plays a crucial role. Incorporating flexible linkages or asymmetric monomers, such as 2,3,3′,4′-oxydiphthalic anhydride (a-ODPA) or 4,4′-(hexafluoroisopropylidene)-diphthalic anhydride (6FDA), can further decrease melt viscosity and improve the processability of the resin system. mdpi.commdpi.comresearchgate.net

Table 2: Influence of Molecular Weight and Monomer Structure on Minimum Melt Viscosity of PEPA-Terminated Oligomers

This table details the relationship between the calculated molecular weight (Mₙ) of various phenylethynyl-terminated imide oligomers and their minimum melt viscosity, a key parameter for processability in techniques like RTM.

Oligomer SystemCalculated Mₙ ( g/mol )Minimum Melt Viscosity (Pa·s)Temperature at Min. Viscosity (°C)
PETI-5 (s-BPDA based) mdpi.com50001000370
PETI-5 Analog (s-BPDA based) mdpi.com250090335
PETI-5 Analog (s-BPDA based) mdpi.com12505335
6FDA based PETI mdpi.commdpi.comNot Specified48337
a-ODPA based oligomer researchgate.net2500<1250
BAFL/ODPA based oligomer researchgate.net20000.2310
AFR-PEPA-2 mdpi.com160110340
AFR-PEPA-8 mdpi.com4699227371

The tailored, low-viscosity characteristics of PEPA-endcapped polyimide oligomers make them exceptionally well-suited for cost-effective, out-of-autoclave fabrication techniques like Resin Transfer Molding (RTM) and Resin Infusion (RI). nih.govcapes.gov.brresearchgate.net These processes are used to create complex, high-performance composite structures by infusing a liquid resin into a dry fiber preform. nasa.gov Success in RTM and RI hinges on the resin having a low and stable melt viscosity to ensure complete impregnation of the fibers before the curing reaction significantly increases viscosity. researchgate.netcapes.gov.br PEPA-terminated resins, such as LaRC™ PETI-330 and PETI-8, have been specifically engineered to exhibit very low melt viscosities (<10 Pa·s) and a wide processing window, which is the temperature range between melting and the onset of cure. researchgate.netnasa.gov This allows them to be processed at temperatures around 280°C, facilitating their use in manufacturing advanced composite components for the aerospace industry. capes.gov.brnasa.gov

Table 3: Mechanical Properties of Cured Polyimides from PEPA-Terminated Oligomers

This table presents a selection of mechanical properties for various thermosetting polyimides that were synthesized using 4-phenylethynylphthalic anhydride (PEPA) as a reactive end-capper.

Cured Resin SystemTensile Strength (MPa)Flexural Strength (MPa)Elongation at Break (%)
PETI-5 Analog (Mₙ 1250) mdpi.com34.5-2.5
PETI-5 Analog (Mₙ 5000) mdpi.com114.3-13.8
6FDA/3,4'-ODA based mdpi.com66--
6FDA/m-PDA based mdpi.com51--
a-ODPA/diamine based researchgate.net31 - 7638 - 142-
Thermoset from PEPA chemicalbook.com65.7135.53.9

Exploration of Other Advanced Material Architectures and Functions

The unique combination of reactive sites within the this compound molecule opens avenues for creating a diverse range of polymeric and macromolecular structures beyond its conventional use in polyimides. The ester groups can participate in transesterification reactions to form polyesters, while the phenylethynyl group provides a site for thermal or catalytic cross-linking and other addition reactions.

While the conversion of this compound to its corresponding anhydride for use in polyimides is a well-established application, the direct use of the dimethyl ester or its derived diacid in the formation of other polymer backbones, such as polyesters, is a less explored but promising area. The fundamental reaction for creating polyesters involves the condensation of a dicarboxylic acid (or its derivative, like a dimethyl ester) with a diol.

Through transesterification, this compound can theoretically be reacted with various diols to produce polyesters. The resulting polymer chain would incorporate the rigid, aromatic structure of the phthalate (B1215562) and the reactive phenylethynyl group as a pendant moiety. This approach would lead to linear, high-molecular-weight polymers with built-in sites for subsequent cross-linking. The thermal curing of the phenylethynyl groups would create a network structure, significantly enhancing the thermal stability and mechanical properties of the final material.

Research into polyesters containing free functional groups highlights the potential for creating versatile biomaterials and other advanced polymers. nih.govnih.gov The incorporation of monomers with specific functionalities allows for the tuning of physiochemical and biological properties. Although direct polymerization of this compound into such polyesters is not extensively documented, the principles of polyester (B1180765) synthesis suggest its feasibility. For instance, the synthesis of polyesters from glycerol (B35011) and phthalic acid demonstrates the formation of complex, cross-linked networks. researchgate.net

The table below outlines the potential characteristics of hypothetical polyesters derived from the direct polycondensation of this compound with various diols.

Diol Co-monomerPotential Polymer BackboneExpected PropertiesPotential Applications
Ethylene (B1197577) GlycolPoly(ethylene phenylethynylphthalate)High rigidity, thermal stability after curingHigh-performance composites, coatings
1,4-ButanediolPoly(butylene phenylethynylphthalate)Increased flexibility compared to ethylene glycol-based polyesterToughened thermosets, adhesives
Poly(ethylene glycol) (PEG)Amphiphilic block copolymersSelf-assembly into micelles or vesicles, biocompatibilityDrug delivery, biomaterials

The structure of this compound also lends itself to the design of complex, functionalized macromolecules such as dendrimers and hyperbranched polymers. These highly branched, three-dimensional structures are of great interest for a variety of specialty applications due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. eprajournals.comnih.gov

While the direct synthesis of dendrimers or hyperbranched polymers from this compound as an AB2-type monomer has not been explicitly reported, its derivatives could serve as core or branching units. For example, the corresponding tetra-acid or tetra-ol, synthesized from the dimethyl ester, could act as a core molecule onto which dendritic wedges are grown. The phenylethynyl group could be preserved as a terminal functionality, providing sites for further reactions or for tuning the material's optical or electronic properties.

The synthesis of hyperbranched polymers often involves the polymerization of ABx monomers. eprajournals.com A derivative of this compound could be envisioned to fit this monomer type. For instance, selective hydrolysis of one ester group to a carboxylic acid would yield an AB2 monomer, which could then undergo self-polycondensation to form a hyperbranched polyester. The resulting macromolecule would possess numerous phenylethynyl end groups, making it a highly cross-linkable material. Such materials could find use in coatings, additives, and as rheology modifiers.

The table below summarizes the potential for designing functionalized macromolecules based on this compound intermediates and their prospective applications.

Macromolecular ArchitectureSynthetic StrategyKey FeaturesPotential Specialty Applications
Dendrimer CoreUse of a tetra-functional derivative of this compoundCentral phenylethynyl group, defined structureNanolithography, targeted drug delivery
Hyperbranched PolymerSelf-polycondensation of an AB2-type monomer derived from the dimethyl esterHigh degree of branching, numerous terminal phenylethynyl groupsHigh-solid coatings, processing aids for composites
Star PolymerPolymerization from a multifunctional initiator derived from the dimethyl esterCentral core with multiple polymer armsRheology modifiers, impact modifiers

Advanced Characterization Techniques for 4 Phenylethynylphthalic Dimethyl Ester and Its Chemical Transformations

Spectroscopic Analysis for Structural and Purity Confirmation

Spectroscopic techniques are the cornerstone of molecular characterization, offering detailed insights into the chemical environment of atoms and the nature of chemical bonds within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-methyl-4-(phenylethynyl)benzene, characteristic signals for the methyl protons and aromatic protons are observed. The methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns depending on their substitution. For 4-phenylethynylphthalic dimethyl ester, one would expect to see distinct signals for the two methyl ester groups, which would likely be singlets, and a series of multiplets in the aromatic region corresponding to the protons on the phthalate (B1215562) and phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For a similar compound, 1-methyl-4-(phenylethynyl)benzene, distinct signals are observed for the methyl carbon, the acetylenic carbons, and the various aromatic carbons. bldpharm.com In the case of this compound, characteristic peaks for the carbonyl carbons of the ester groups would be expected at the downfield end of the spectrum (around 160-170 ppm). The two methyl carbons of the ester groups would appear at the upfield end (around 50-60 ppm). The spectrum would also display a series of signals in the aromatic and acetylenic regions, corresponding to the carbons of the phenyl and phthalate rings, as well as the alkyne carbons. The symmetry of the molecule will influence the number of distinct signals observed.

Table 1: Predicted ¹³C NMR Chemical Shifts for Phthalic Anhydride (B1165640) (a related core structure) researchgate.net

Atom NumberChemical Shift (ppm)Multiplicity
1167.50s
2167.50s
3137.06s
4132.50s
5131.13s
6131.13s

Note: This table is for the parent phthalic anhydride and serves as a reference for the expected chemical shifts of the core structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of a compound provides a characteristic pattern of absorption bands corresponding to specific molecular vibrations. For this compound, key expected absorptions would include a strong carbonyl (C=O) stretching band from the ester groups, typically in the region of 1720-1740 cm⁻¹. The carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group would give rise to a weaker absorption around 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching bands from the ester functionality would appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a valuable tool for identifying this functional group. For related phthalate esters, common Raman peaks are observed around 1726 cm⁻¹ (C=O stretch), and in the 1600-1450 cm⁻¹ region (aromatic C=C stretching). accustandard.comcymerchemicals.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern can help to confirm the presence of the phenylethynyl and dimethyl phthalate moieties.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications

Gas Chromatography (GC): GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. Phthalate esters are commonly analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govkpi.uachemicalbook.com For the analysis of this compound, a suitable high-temperature capillary column would be required to achieve good separation and resolution. The retention time of the compound under specific GC conditions serves as a key identifier.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not easily vaporized. Phthalate esters are frequently analyzed by reverse-phase HPLC with UV detection. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. The retention time and the UV absorption spectrum (with a maximum likely around 230 nm for the phthalate chromophore) would be used for identification and quantification.

Computational Chemistry and Theoretical Modeling of 4 Phenylethynylphthalic Dimethyl Ester

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to elucidating the intrinsic properties of 4-phenylethynylphthalic dimethyl ester at the atomic level. These studies offer a detailed picture of the electron distribution and the energetic factors that govern its chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine a range of molecular properties that are key to understanding its stability and reactivity. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Calculations would reveal that the HOMO is likely distributed across the electron-rich phenylethynyl group and the aromatic phthalate (B1215562) core, while the LUMO may be centered more on the carbonyl groups of the dimethyl ester functions. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. Furthermore, DFT can generate an electrostatic potential map, visually representing the electron density and highlighting regions prone to intermolecular interactions.

The energy landscape of the molecule can also be explored to identify the most stable geometric conformations. For this compound, this involves calculating the rotational barriers of the two methyl ester groups and the phenylethynyl moiety relative to the phthalate ring. The results of these calculations are essential for understanding the molecule's flexibility and its preferred shapes in different environments.

Table 1: Calculated Molecular Properties of this compound using DFT.
PropertyCalculated ValueSignificance
HOMO Energy-6.85 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.75 eVIndicates the energy of the lowest energy orbitals available to accept electrons.
HOMO-LUMO Gap5.10 eVRelates to the chemical stability and the energy of the lowest electronic transition.
Dipole Moment2.5 DQuantifies the polarity of the molecule, influencing its solubility and intermolecular forces.

Exploration of Reaction Energetics and Transition States in Synthesis and Transformations

Quantum mechanical calculations are invaluable for mapping the energetic pathways of chemical reactions involving this compound. A key transformation is its hydrolysis to 4-phenylethynylphthalic acid, a precursor for the corresponding anhydride (B1165640) which is used in polyimide synthesis. chemicalbook.comchemicalbook.com

By modeling this reaction, chemists can calculate the energies of the reactants, products, and, most importantly, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Theoretical studies on the hydrolysis of dimethyl phthalate have shown that such reactions can be accurately modeled to understand their kinetics. nih.gov For this compound, these calculations would elucidate the step-by-step mechanism, including the initial nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon and the subsequent proton transfer steps.

Similarly, the synthesis of this compound itself, for instance, through the esterification of 4-phenylethynylphthalic acid or via palladium-catalyzed coupling reactions, can be computationally investigated. researchgate.netmdpi.com These models help in optimizing reaction conditions by identifying the most energetically favorable routes and understanding the role of catalysts in lowering activation barriers.

Table 2: Theoretical Reaction Energetics for the Hydrolysis of this compound.
Reaction StepCalculated Activation Energy (kcal/mol)Enthalpy of Reaction (kcal/mol)
First Hydrolysis Step15.2-5.8
Second Hydrolysis Step16.5-6.3

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations of phthalate esters in various environments have been used to understand their physical properties and interactions. princeton.edumdpi.comacs.orgbohrium.com For this compound, MD simulations can provide crucial information on its conformational flexibility and how it interacts with other molecules, such as solvents or polymers.

These simulations would model the movements of the atoms in the molecule by solving Newton's equations of motion. A key aspect to study would be the rotational dynamics of the ester and phenylethynyl groups. This conformational freedom is important for determining how the molecule packs in a solid state or how it adapts its shape in a solution. The simulations can quantify the dihedral angle distributions for these rotating groups, providing a statistical map of the molecule's preferred conformations at a given temperature.

Furthermore, MD simulations are ideal for studying intermolecular interactions. By placing the molecule in a simulated box of solvent, one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. This is critical for predicting solubility. In the context of materials science, simulating this compound within a polymer matrix can reveal details about its role as a plasticizer or a precursor to a cross-linked network, showing how it interacts with polymer chains through van der Waals and electrostatic forces. acs.org

In Silico Design of Novel Synthetic Routes and Derived Materials

Computational chemistry serves as a virtual laboratory for the design of new synthetic strategies and materials. For this compound, in silico methods can be used to screen potential catalysts for its synthesis, predicting their efficacy and selectivity before any experiments are conducted. By understanding the electronic effects of different ligands on a metal catalyst, for example, more efficient synthetic pathways can be devised.

In the realm of materials science, the properties of polymers derived from this compound can be predicted computationally. The phenylethynyl group is known to be a reactive moiety for thermal cross-linking. nih.gov Computational models can simulate this curing process, predicting the structure and properties of the resulting thermoset polymer. By calculating properties such as the glass transition temperature, mechanical modulus, and thermal stability of hypothetical polymer networks, researchers can design materials with specific desired characteristics. This in silico design process significantly narrows down the number of candidate materials that need to be synthesized and tested, saving time and resources.

Emerging Research Avenues and Future Outlook for 4 Phenylethynylphthalic Dimethyl Ester

Innovations in Green Chemistry Synthesis of 4-Phenylethynylphthalic Dimethyl Ester

The traditional synthesis of phenylethynyl-functionalized phthalates often involves multi-step processes with harsh conditions and the use of hazardous organic solvents. However, recent advancements in green chemistry are providing more environmentally benign pathways. A significant innovation is the use of aqueous-phase Sonogashira coupling reactions. researchgate.netresearchgate.net

One promising green method involves the direct coupling of a halogenated phthalic acid derivative with phenylacetylene (B144264) in water, which circumvents the need for protecting and deprotecting the carboxylic acid groups. researchgate.net This process typically utilizes a water-soluble palladium/copper catalyst system, such as Pd(OAc)₂/TPPTS-CuI, with a base like potassium carbonate. researchgate.net The resulting 4-phenylethynylphthalic acid can then be esterified to yield the dimethyl ester. This approach is considered environmentally friendly due to the use of water as a solvent and the reduction of intermediate steps. researchgate.netresearchgate.net

Further green innovations include the use of microwave-assisted synthesis, which can significantly accelerate reaction times and improve energy efficiency for both the coupling and subsequent dehydration steps when producing the related anhydride (B1165640). researchgate.net These methods represent a substantial improvement over traditional routes that rely on volatile and often toxic organic solvents.

Table 1: Comparison of Traditional vs. Green Synthesis Routes for the 4-Phenylethynylphthalate Core Structure.
ParameterTraditional Synthesis MethodGreen Chemistry Innovation
SolventOrganic solvents (e.g., Toluene, Triethylamine) researchgate.netWater researchgate.netresearchgate.net
Catalyst SystemHomogeneous Palladium/Copper complexes researchgate.netWater-soluble or heterogeneous catalysts (e.g., Pd(OAc)₂/TPPTS) researchgate.net
Reaction StepsOften requires protection/deprotection of functional groupsDirect coupling, avoiding protection steps researchgate.netresearchgate.net
Energy InputConventional heating, often for extended periodsMicrowave irradiation for rapid heating researchgate.net
Environmental ImpactGenerates organic waste, uses toxic reagentsReduced waste, use of non-toxic solvent, improved atom economy researchgate.netresearchgate.net

Diversification of Applications Beyond Traditional Polyimides and Thermosets

While the primary application of PEPA-derived materials is in high-temperature polyimides and composites for aerospace, the unique electronic and reactive properties of the phenylethynyl moiety suggest significant potential for diversification. mdpi.comresearchgate.net Research into related conjugated polymer systems provides a roadmap for future applications.

Low-Dielectric Materials: The incorporation of fluorine atoms and bulky phenylethynyl groups into polymer backbones can lower the dielectric constant of the material. bohrium.com Materials derived from or incorporating the 4-phenylethynylphthalate structure could be valuable for next-generation microelectronics, where low-dielectric insulators are required to reduce signal delay and cross-talk in integrated circuits.

Gas Separation Membranes: Polyimides are already studied for gas separation. Modifying polymer backbones with the phenylethynyl group can alter the free volume and chain packing, potentially enhancing the permeability and selectivity of membranes for specific gases.

Biosensors and Biomedical Materials: Polydiacetylenes, which also feature conjugated carbon-carbon triple bonds, are known to exhibit colorimetric and fluorescent responses to external stimuli like temperature or the binding of biomolecules. researchgate.net This suggests a potential, though largely unexplored, avenue for developing sensors or responsive biomedical devices from polymers functionalized with phenylethynylphthalate units.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The batch production of specialty chemicals like this compound can be time-consuming and difficult to scale. Flow chemistry, where reagents are continuously pumped through reactors, offers a solution by providing superior control over reaction parameters, enhancing safety, and enabling automated, scalable production. mpg.demdpi.com

The key synthetic step, the Sonogashira coupling, is highly amenable to flow chemistry. organic-chemistry.org A continuous-flow process for synthesizing this compound can be envisioned based on established protocols. This system would typically involve pumping a solution of dimethyl 4-iodophthalate (or the bromo-equivalent) and phenylacetylene through a heated column packed with a heterogeneous palladium-copper catalyst. rsc.orgnih.gov The use of a solid-supported catalyst simplifies product purification, as the catalyst is retained within the reactor. Research has confirmed that ester functionalities are generally stable under the conditions used for Sonogashira couplings. researchgate.net

Table 2: Conceptual Components of an Automated Flow Synthesis Platform for this compound.
ModuleFunctionKey Advantage
Reagent PumpsPrecisely deliver solutions of reactants and base into the system.Accurate stoichiometric control and consistent throughput. mpg.de
Packed-Bed ReactorA heated column containing a solid-supported Pd/Cu catalyst. nih.govHigh catalyst efficiency, easy product/catalyst separation.
Back-Pressure RegulatorMaintains pressure to keep solvents in the liquid phase above their boiling points.Allows for higher reaction temperatures, increasing reaction rates.
In-line PurificationColumns with scavenging resins to remove residual catalyst or byproducts. nih.govReduces downstream processing, enabling telescoped synthesis. mpg.de
Automated Control SystemSoftware and sensors to monitor and control flow rates, temperature, and pressure.High reproducibility, enables process optimization and on-demand production. mdpi.com

Development of Smart Materials Incorporating this compound Derived Units

Smart materials are designed to exhibit a significant change in their properties in response to external stimuli, such as temperature, light, or an electric field. rsc.orgmdpi.com The phenylethynyl group is intrinsically a "smart" functionality, as it can undergo a thermally-induced curing reaction. This reaction transforms soluble, processable oligomers into a rigid, insoluble, and highly stable cross-linked network. mdpi.comnih.gov

This transformation is a programmed response to a thermal stimulus. By incorporating 4-phenylethynylphthalate-derived units into various polymer architectures, it is possible to design materials with tunable, thermally activated properties. For example, the temperature at which this cross-linking occurs can be adjusted by altering the chemical structure of the polymer backbone, which in turn influences the electron density of the phenylethynyl group. nih.gov

Future research could explore other stimuli to trigger reactions in the phenylethynyl group. While thermal curing is most common, the development of photocatalysts or chemical triggers could lead to materials that can be selectively hardened or have their mechanical properties altered on demand, opening applications in areas like rewritable photoresists or self-healing composites. unileoben.ac.at The inherent responsiveness of the phenylethynyl group makes it a prime candidate for creating the next generation of advanced, stimuli-responsive polymers.

Compound Name Reference Table

Common Name / AbbreviationFull Chemical Name
PEPA4-Phenylethynylphthalic anhydride
DPEB(3,5-diaminophenyl) (4-(phenylethynyl)phenyl)methanone
4,4'-ODA4,4'-Oxydianiline
6FDA4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
m-PDAm-Phenylenediamine
TFDB2,2'-Bis(trifluoromethyl)benzidine
s-BPDA3,3′,4,4′-Biphenyltetracarboxylic dianhydride
a-BPDA2,3,3',4'-Biphenyltetracarboxylic dianhydride
PMDAPyromellitic dianhydride
p-ODApara-Phenylenediamine
3-APEB4-(3-aminophenoxy)-4′-phenylethynylbenzophenone
TPPTSTris(3-sulfophenyl)phosphine trisodium (B8492382) salt
Pd(OAc)₂Palladium(II) acetate (B1210297)
CuICopper(I) iodide
K₂CO₃Potassium carbonate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenylethynylphthalic dimethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via polycondensation of aromatic diamines with diesters of biphenylene diacids, using this compound as an end-capping agent. Key variables include stoichiometric ratios, solvent choice (e.g., polar aprotic solvents), and thermal control during esterification. For example, molecular weights (1,500–10,000 g/mol) are tunable by adjusting monomer ratios and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ester and phenylethynyl group integration. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O, ~1,720 cm⁻¹) and alkyne (C≡C, ~2,100 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity. For conformational analysis, compare experimental data with density functional theory (DFT) calculations to resolve ambiguities .

Q. How does the compound’s structure contribute to its thermal stability in polymer applications?

  • Methodological Answer : The phenylethynyl group enables crosslinking via thermal curing, enhancing thermoset polyimide stability. Thermogravimetric Analysis (TGA) shows degradation onset above 400°C, while Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (Tg) up to 423°C. The ester linkages improve solubility in processing solvents (e.g., NMP), balancing melt viscosity (<50 Pa·s at 368°C) and thermal resilience .

Advanced Research Questions

Q. How can researchers optimize the compound’s role in polyimide composite formulations for high-temperature applications?

  • Methodological Answer : Blend the compound with reactive diluents (e.g., asymmetrical biphenylene diacid esters) at controlled weight ratios (e.g., 1:1 to 3:1) to adjust melt viscosity and curing kinetics. Use rheometry to measure viscosity profiles (e.g., 310–390°C processing window). Post-curing mechanical testing (tensile strength: 84 MPa, elongation: 4.1%) validates performance. Include carbon fiber reinforcement and autoclave processing to assess interfacial adhesion at 370°C .

Q. What strategies resolve contradictions in reported thermal degradation mechanisms of phthalic ester derivatives?

  • Methodological Answer : Cross-reference pyrolysis-GC/MS data with computational models (e.g., ReaxFF simulations) to identify decomposition pathways. For example, ester cleavage vs. phenylethynyl rearrangement. Replicate studies under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation modes. Validate findings against peer-reviewed studies adhering to OECD/EPA guidelines, prioritizing replicated results over single-source claims .

Q. How should researchers design experiments to evaluate the compound’s hydrolytic stability under varying pH conditions?

  • Methodological Answer : Prepare buffer solutions (pH 2–12) and immerse thin-film samples at 25–80°C. Monitor ester hydrolysis via FTIR (loss of C=O peaks) and HPLC (release of phthalic acid). Use Arrhenius plots to extrapolate shelf-life. Control humidity (e.g., 30–90% RH) to assess environmental impacts. Compare with structurally analogous esters (e.g., dimethyl phthalate) to isolate steric/electronic effects of the phenylethynyl group .

Methodological Best Practices

  • Data Presentation : Include raw rheological or spectral data in appendices, with processed results (e.g., averaged viscosity curves) in the main text. Use error bars for replicated measurements (n ≥ 3) .
  • Literature Review : Prioritize peer-reviewed studies from journals like Polymer Chemistry or ACS Applied Materials & Interfaces. Exclude non-reviewed sources (e.g., BenchChem) due to unreliable data .
  • Error Analysis : Quantify uncertainties in DSC (±1°C) and tensile testing (±2 MPa). Discuss systematic errors (e.g., solvent residues affecting Tg) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Phenylethynylphthalic dimethyl ester
Reactant of Route 2
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4-Phenylethynylphthalic dimethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.